molecular formula C21H18N2O4 B3697855 N-[4-(benzyloxy)phenyl]-2-(2-nitrophenyl)acetamide

N-[4-(benzyloxy)phenyl]-2-(2-nitrophenyl)acetamide

Cat. No.: B3697855
M. Wt: 362.4 g/mol
InChI Key: FTZMDSZSOUBLDW-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-2-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C({15})H({14})N({2})O({4}) It features a benzyloxy group attached to a phenyl ring, which is further connected to an acetamide moiety

Properties

IUPAC Name

2-(2-nitrophenyl)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-21(14-17-8-4-5-9-20(17)23(25)26)22-18-10-12-19(13-11-18)27-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZMDSZSOUBLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-2-(2-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

    Nitration: The 4-benzyloxybenzaldehyde is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, yielding 4-benzyloxy-2-nitrobenzaldehyde.

    Acetamide Formation: The final step involves the reaction of 4-benzyloxy-2-nitrobenzaldehyde with acetic anhydride and ammonium acetate to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: N-[4-(benzyloxy)phenyl]-2-(2-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-benzyloxyphenylacetic acid and 2-nitroaniline.

Scientific Research Applications

N-[4-(Benzyloxy)phenyl]-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interactions of nitroaromatic compounds with biological systems, including their metabolism and toxicity.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(2-nitrophenyl)acetamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting or activating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    N-[4-(Benzyloxy)phenyl]acetamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-[4-(Benzyloxy)phenyl]-2-chloroacetamide: Contains a chloro group instead of a nitro group, which can lead to different reactivity and applications.

    N-[4-(Benzyloxy)phenyl]-2-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, affecting its chemical and biological properties.

Uniqueness: N-[4-(Benzyloxy)phenyl]-2-(2-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions in both chemical and biological contexts. This positioning can make it more suitable for certain applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(benzyloxy)phenyl]-2-(2-nitrophenyl)acetamide
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N-[4-(benzyloxy)phenyl]-2-(2-nitrophenyl)acetamide

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